molecular formula C23H19N5O2 B2583474 3-(4-(Benzyloxy)phenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 303104-87-2

3-(4-(Benzyloxy)phenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2583474
CAS No.: 303104-87-2
M. Wt: 397.438
InChI Key: TVEIBCZEHAJHES-MFKUBSTISA-N
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Description

3-(4-(Benzyloxy)phenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with a benzyloxyphenyl group and a pyridinylmethylene group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 2-pyridinecarboxaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Benzyloxy)phenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzaldehyde: A precursor in the synthesis of the target compound.

    2-Pyridinecarboxaldehyde: Another precursor used in the synthesis.

    Pyrazole derivatives: Compounds with similar pyrazole cores but different substituents.

Uniqueness

3-(4-(Benzyloxy)phenyl)-N’-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O2/c29-23(28-25-15-19-8-4-5-13-24-19)22-14-21(26-27-22)18-9-11-20(12-10-18)30-16-17-6-2-1-3-7-17/h1-15H,16H2,(H,26,27)(H,28,29)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEIBCZEHAJHES-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303104-87-2
Record name 3-(4-(BENZYLOXY)PHENYL)-N'-(2-PYRIDINYLMETHYLENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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